6-Bromo-2-hydrazinylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a bromine atom at the 6-position and a hydrazinyl group at the 2-position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical applications.
6-Bromo-2-hydrazinylquinoxaline can be sourced from various chemical suppliers and is classified as an organic compound. Its molecular formula is , with a molecular weight of approximately 239.07 g/mol. The compound is primarily studied for its potential therapeutic applications, particularly in oncology and microbiology.
The synthesis of 6-Bromo-2-hydrazinylquinoxaline can be achieved through several methods, with one common approach involving the hydrazinolysis of 2,3-dichloroquinoxaline derivatives using hydrazine hydrate. This reaction typically occurs under reflux conditions in ethanol, allowing for the substitution of chlorine atoms by hydrazine.
The molecular structure of 6-Bromo-2-hydrazinylquinoxaline features a fused quinoxaline ring system with specific substituents:
The compound has distinct spectral characteristics that can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into its functional groups and connectivity.
6-Bromo-2-hydrazinylquinoxaline participates in several types of chemical reactions:
The mechanism of action of 6-Bromo-2-hydrazinylquinoxaline involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and proteins associated with cell proliferation and survival, positioning it as a potential anticancer agent. This compound's biological activity may stem from its ability to disrupt cellular signaling pathways critical for tumor growth .
Property | Value |
---|---|
Molecular Formula | C8H7BrN4 |
Molecular Weight | 239.07 g/mol |
IUPAC Name | (6-bromoquinoxalin-2-yl)hydrazine |
InChI Key | ITSCLZDWIAAHPW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN=C2C=C1Br)NN |
6-Bromo-2-hydrazinylquinoxaline has notable applications in various fields:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: